5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine
Description
5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine is a heterocyclic compound that contains both thiophene and pyrimidine rings. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound is known for its unique chemical properties, which arise from the combination of the electron-rich thiophene ring and the electron-deficient pyrimidine ring.
Properties
IUPAC Name |
5-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-5-7-1-2-8(14-7)6-3-10-9(13)11-4-6/h1-5H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFXIMQEFVXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)N=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686803 | |
| Record name | 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-75-3 | |
| Record name | 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrimidine Ring: The formylated thiophene is then reacted with a suitable precursor to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The electron-rich thiophene ring and the electron-deficient pyrimidine ring allow the compound to participate in various electronic interactions, which can modulate the activity of its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical properties.
Pyrimidine Derivatives: Compounds like 2-hydroxypyrimidine and 5-bromopyrimidine share the pyrimidine ring structure and exhibit similar reactivity.
Uniqueness
5-(5-Formylthiophen-2-YL)-2-hydroxypyrimidine is unique due to the combination of the thiophene and pyrimidine rings in a single molecule. This dual-ring structure imparts unique electronic properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
